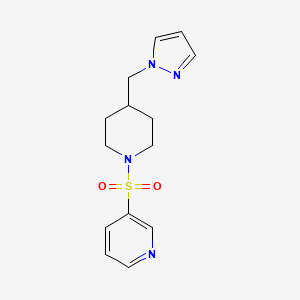
2-(4-Amino-3-chlorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-chlorophenyl)butanoic acid, also known as 2-chloro-4-aminobutanoic acid (2-CAB), is a small molecule that has been used in a variety of scientific research applications. 2-CAB is a naturally occurring compound that is found in many plants, and has been studied for its potential therapeutic and pharmacological effects. 2-CAB is a versatile compound that can be used in a variety of laboratory experiments, and has been used to study a wide range of biological processes.
Applications De Recherche Scientifique
Molecular Docking and Structural Studies
Research has been conducted on the structural and vibrational properties of derivatives of butanoic acid, including 2-(4-Amino-3-chlorophenyl)butanoic acid. These studies, utilizing techniques like FT-IR, FT-Raman, and DFT calculations, have provided insights into the molecular structure and stability of these compounds. The research indicates potential applications in nonlinear optical materials due to the notable dipole moments and hyperpolarizabilities of these compounds (Vanasundari et al., 2018).
Vibrational Spectra and Electronic Analysis
Another study focused on the vibrational spectra and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid, providing detailed information on molecular electronic energy, geometrical structure, and vibrational spectra. The research also explored the molecule's stability and intramolecular charge transfer, offering valuable data for further scientific applications (Muthu & Paulraj, 2012).
Crystal Engineering Applications
Baclofen, a derivative of this compound, has been studied for its potential in crystal engineering. Investigations into the multicomponent crystals formed with various acids and bases revealed insights into the conformation and protonation properties of the baclofen moiety. This research has implications for crystal engineering, particularly in the design of new pharmaceutical forms (Báthori & Kilinkissa, 2015).
Spectroscopic and Molecular Docking Evaluation
The spectroscopic investigation and molecular docking evaluation of derivatives of this compound have provided insights into their potential biological activities. Studies have shown these compounds might be suitable for non-linear optical (NLO) materials and could have significant biological activities, possibly including inhibition of specific growth factors (Vanasundari et al., 2017).
Synthesis and Structural Modification
Research has been conducted on the synthesis and structural modification of derivatives of this compound, exploring their potential as pharmaceutical compounds. This includes the synthesis of new heterocyclic compounds with anticipated biological activity, expanding the scope of potential medical applications (Sayed et al., 2003).
Mécanisme D'action
Target of Action
2-(4-Amino-3-chlorophenyl)butanoic acid, also known as Baclofen , is primarily used as a muscle relaxant . It acts as a GABA agonist , specifically targeting the GABA B receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
As a GABA B receptor agonist, Baclofen mimics the action of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to the GABA B receptors, leading to the opening of potassium channels. This results in hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by Baclofen is the GABAergic pathway. By acting as an agonist at the GABA B receptors, Baclofen enhances the inhibitory effects of GABA in the central nervous system. This leads to decreased excitability of neurons and reduced muscle spasticity .
Pharmacokinetics
It is known to be slightly water-soluble and is primarily used in oral or intrathecal formulations . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation .
Result of Action
The activation of GABA B receptors by Baclofen leads to a decrease in muscle spasticity and hyperactivity . This makes it a valuable therapeutic agent for conditions characterized by muscle spasms and stiffness, such as multiple sclerosis and spinal cord injury .
Action Environment
The action of Baclofen can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, the stability of Baclofen may vary with temperature, as suggested by the existence of different polymorphic forms .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(4-Amino-3-chlorophenyl)butanoic acid plays a significant role in biochemical reactions. It acts as a central nervous system depressant and a GABA agonist . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The information provided here is based on current knowledge and understanding .
Propriétés
IUPAC Name |
2-(4-amino-3-chlorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-7(10(13)14)6-3-4-9(12)8(11)5-6/h3-5,7H,2,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKGOXFOTBQTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)


![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![2-benzyl-1-[(4-bromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3013848.png)
![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)